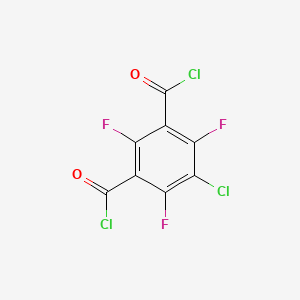![molecular formula C14H6BrF5 B14325767 1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene CAS No. 109384-58-9](/img/structure/B14325767.png)
1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene is an organic compound that features a bromophenyl group attached to a pentafluorobenzene ring via an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a bromobenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Conversion to Alkane: The acyl group is then reduced to an alkane using a Clemmensen reduction, which involves zinc amalgam and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOH in aqueous solution or KOtBu in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of phenols or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its bromophenyl group can participate in halogen bonding, while the pentafluorobenzene ring can engage in π-π interactions with other aromatic systems .
Comparación Con Compuestos Similares
Similar Compounds
4-[(E)-2-(4-Bromophenyl)ethenyl]-1,2-dimethoxybenzene: Similar structure but with methoxy groups instead of fluorine atoms.
1-Bromo-4-((E)-2-{4-[(E)-2-(4-Bromophenyl)ethenyl]phenyl}ethenyl)benzene: Contains additional bromine atoms and phenyl groups.
Ethyl 2-(4-bromophenyl)acetate: Contains an ester group instead of the ethenyl linkage.
Uniqueness
1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene is unique due to the presence of multiple fluorine atoms on the benzene ring, which can significantly alter its electronic properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
109384-58-9 |
|---|---|
Fórmula molecular |
C14H6BrF5 |
Peso molecular |
349.09 g/mol |
Nombre IUPAC |
1-[2-(4-bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C14H6BrF5/c15-8-4-1-7(2-5-8)3-6-9-10(16)12(18)14(20)13(19)11(9)17/h1-6H |
Clave InChI |
SWCPTHBWJCYQGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC2=C(C(=C(C(=C2F)F)F)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14325686.png)
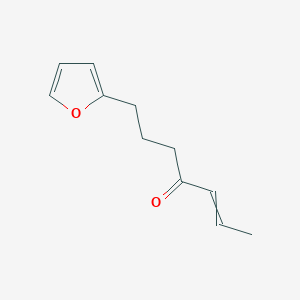
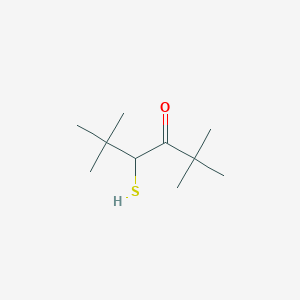

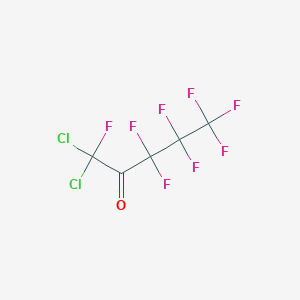
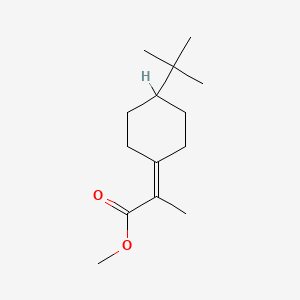
![Methyl 4-[(2-methylacryloyl)amino]benzoate](/img/structure/B14325714.png)


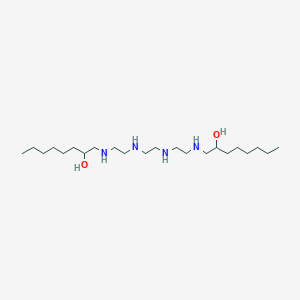

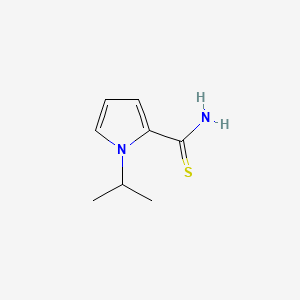
![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)
